(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine
Overview
Description
Scientific Research Applications
Structural Studies and Molecular Interactions:
- The molecular structures of substituted pyrazole derivatives, closely related to the compound , show nonplanar configurations with varying dihedral angles. These structures are stabilized by weak intermolecular interactions such as C-H...O, C-H...π, π-π, and unusual trifurcated C-Cl...Cl-C contacts, highlighting the importance of molecular geometry and interactions in structural chemistry (Bustos et al., 2015).
Crystallography and Spectroscopy:
- The synthesis and crystal structure of related azo compounds have been extensively studied. For instance, Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized, and its complex crystal structure has been analyzed, displaying significant conjugations within the triazene moieties (Moser et al., 2005).
Quantum Chemical Studies:
- Synthesis and theoretical studies of compounds like 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one provide insights into molecular properties. Techniques like X-ray diffraction, FT-IR, UV–Vis, 13C, and 1H NMR have been used for structural characterization, and Density Functional Theory (DFT) calculations have revealed information on vibrational frequencies and reactive sites of the molecule (Athira et al., 2017).
Optical Properties and Nonlinear Optical Absorption:
- Studies on novel chalcone derivative compounds, which bear structural similarities to the compound of interest, have revealed unique nonlinear optical properties. For instance, certain compounds exhibit a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).
Synthesis and Application in Coordination Chemistry:
- In coordination chemistry, the synthesis of complexes like cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV) and related compounds have been explored. These complexes have been characterized by various spectroscopic techniques and X-ray diffraction, revealing details about their coordination geometry and molecular interactions (Basu Baul et al., 2013).
properties
IUPAC Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3/c1-22(2)12-6-4-11(5-7-12)20-21-14-9-10(15(17,18)19)3-8-13(14)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKABUWOKAVANOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037487 | |
Record name | 4-{[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl}-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine | |
CAS RN |
849-92-3 | |
Record name | 4-{[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl}-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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